molecular formula C22H38O2 B1583451 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone CAS No. 903-19-5

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No. B1583451
CAS RN: 903-19-5
M. Wt: 334.5 g/mol
InChI Key: CLDZVCMRASJQFO-UHFFFAOYSA-N
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Description

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (2,5-di-t-butylhydroquinone or 2,5-DBHQ) is an organic compound that belongs to the class of hydroquinones. It is a white crystalline solid with a molecular formula C18H30O2 and a molecular weight of 270.43 g/mol. 2,5-DBHQ is an important compound in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

properties

IUPAC Name

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZVCMRASJQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052733
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Molecular Weight

334.5 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Product Name

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

CAS RN

903-19-5, 63123-15-9
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
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Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
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Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Record name 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Record name Bis(1,1,3,3-tetramethylbutyl)hydroquinone
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Synthesis routes and methods

Procedure details

To a 500 mL, 3-neck, round-bottom flask equipped with a stirrer, thermocouple and nitrogen are added 67 weight percent p-toluenesulfonic acid (PTSA) in water (33.5 g), hydroquinone (20.0 g, 0.18 moles), diisobutylene (101.8 g, 0.91 moles) and 95% aqueous sulfuric acid (11.2 g, 0.112 moles). This mixture is heated to 58° C. under a nitrogen blanket with stirring. After 14 hours reaction time at 58° C., diisobutylene (50 g) is added and the lower aqueous phase (containing PTSA, sulfuric acid, hydroquinone, mono-(1,1,3,3-tetramethylbutyl)hydroquinone and small amounts of other polar side products) is transferred to another reactor. The diisobutylene phase is washed with 150 g water two times at 50° C. and once at 85°. The remaining clear organic phase at 85° C. is cooled to 70° C. and eventually to 0-10° C. and the 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product which crystallizes is collected by filtration. The product is washed with 60 g cold diisobutylene and dried at room temperature overnight. The 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product is obtained in a yield of 73% product and a purity greater than 98.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does TBHQ impact Staphylococcus aureus virulence?

A1: The research demonstrates that TBHQ effectively inhibits several virulence factors in Staphylococcus aureus []. Specifically, at a concentration of 1 µg/mL, TBHQ significantly reduces biofilm formation in both methicillin-sensitive and methicillin-resistant strains []. This concentration also diminishes the bacteria's hemolytic activity and lipase production, further reducing its pathogenic potential []. Importantly, this inhibitory effect occurs at a concentration where TBHQ exhibits minimal toxicity to the nematode Caenorhabditis elegans and does not hinder Brassica rapa seed germination or growth [].

Q2: What is the mechanism behind TBHQ's effect on Staphylococcus aureus?

A2: While the exact mechanism requires further investigation, the study reveals that TBHQ suppresses the expression of RNAIII []. RNAIII is a crucial regulatory molecule in the quorum sensing system of Staphylococcus aureus, responsible for controlling the expression of various virulence factors, including those involved in biofilm formation and toxin production []. Therefore, by downregulating RNAIII, TBHQ disrupts quorum sensing, leading to a significant decrease in the bacteria's ability to produce virulence factors and establish biofilms [].

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